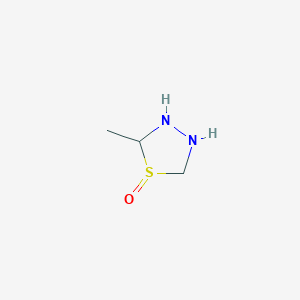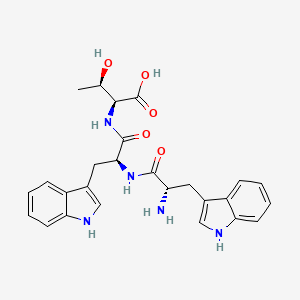![molecular formula C2O6Si B14250202 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione CAS No. 210893-37-1](/img/structure/B14250202.png)
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetraoxa-4-silaspiro[33]heptane-2,6-dione is a chemical compound with the molecular formula C2O6Si It is a silicon-containing compound that features a unique spirocyclic structure, which includes four oxygen atoms and one silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione typically involves the reaction of silicon-containing precursors with carbonyl compounds under controlled conditions. One common method involves the reaction of silicon tetrachloride with ethylene glycol in the presence of a base, followed by oxidation to form the desired spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds.
Applications De Recherche Scientifique
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the development of advanced materials, including coatings and polymers with unique properties.
Mécanisme D'action
The mechanism by which 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane: Lacks the dione functionality, resulting in different chemical properties.
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-diol: Contains hydroxyl groups instead of carbonyl groups, leading to different reactivity.
Silicon Carbonate: A related compound with a different structural arrangement and chemical behavior.
Uniqueness
1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione is unique due to its spirocyclic structure and the presence of both silicon and oxygen atoms in the ring system. This combination of features imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
210893-37-1 |
|---|---|
Formule moléculaire |
C2O6Si |
Poids moléculaire |
148.10 g/mol |
Nom IUPAC |
1,3,5,7-tetraoxa-4-silaspiro[3.3]heptane-2,6-dione |
InChI |
InChI=1S/C2O6Si/c3-1-5-9(6-1)7-2(4)8-9 |
Clé InChI |
POFFJVRXOKDESI-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)O[Si]2(O1)OC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


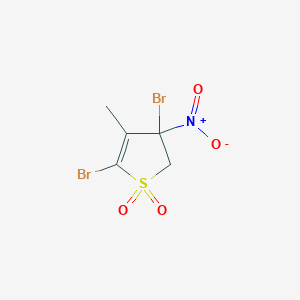
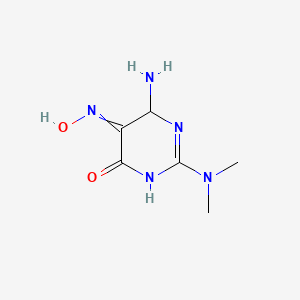
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
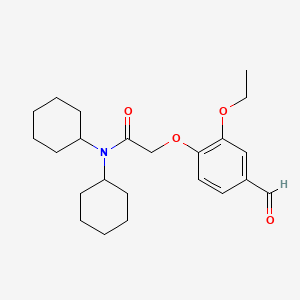
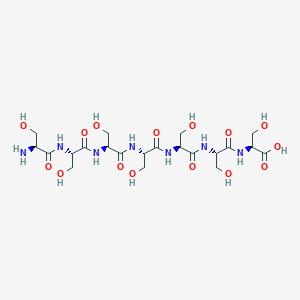
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
